Philanthotoxin 343

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

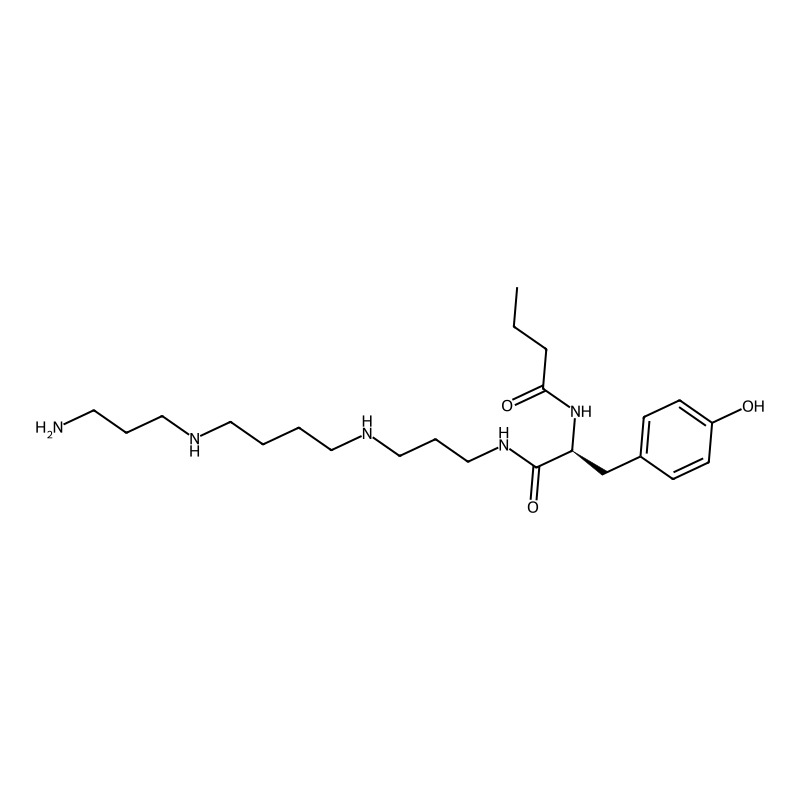

Philanthotoxin 343 (PhTX-343) is a synthetic polyamine amide analog of the naturally occurring wasp venom toxin Philanthotoxin-433 (PhTX-433)[1]. Commercially supplied as a trifluoroacetate (TFA) salt, it functions as a potent, non-competitive antagonist of both ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) [2]. From a procurement perspective, PhTX-343 is the industry-standard baseline material for polyamine toxin research because it replaces the complex, asymmetrical thermospermine chain of the natural product with a symmetrical spermine (3-4-3) moiety [1]. This structural modification dramatically simplifies commercial synthesis, ensuring high-purity reproducibility and cost-effective scalability without sacrificing the core pharmacological activity required for electrophysiological assays and receptor mapping [1].

References

- [1] Huang, D., et al. "Synthesis and Pharmacological Activity of Philanthotoxin-343 Analogs: Antagonists of Ionotropic Glutamate Receptors." Tetrahedron, 1997.

- [2] Mellor, I. R., et al. "Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition." Scientific Reports, 2016.

Substituting PhTX-343 with the natural PhTX-433 extract, crude wasp venom, or alternative synthetic analogs like PhTX-12 or Argiotoxin-636 introduces severe risks to assay reproducibility and receptor selectivity [1]. Natural PhTX-433 is notoriously difficult and expensive to synthesize due to its asymmetrical polyamine chain, leading to batch-to-batch purity variations when sourced from biological extracts [2]. Conversely, while highly modified synthetic analogs like the dideaza variant PhTX-12 offer higher potency at specific receptors, they fundamentally alter the mechanism of action—shifting from a voltage-dependent open-channel block to a voltage-independent closed-state interaction [1]. Furthermore, spider-derived polyamine toxins like Argiotoxin-636 exhibit vastly different NMDA versus Kainate receptor selectivities[3]. Consequently, procuring the exact PhTX-343 structure is mandatory for researchers requiring a reliable, voltage-dependent open-channel blocker with established baseline kinetics and scalable purity.

References

- [1] Mellor, I. R., et al. "Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition." Scientific Reports, 2016.

- [2] Huang, D., et al. "Synthesis and Pharmacological Activity of Philanthotoxin-343 Analogs: Antagonists of Ionotropic Glutamate Receptors." Tetrahedron, 1997.

- [3] Brierley, M. J., et al. "Selective antagonism of native and cloned kainate and NMDA receptors by polyamine-containing toxins." Journal of Pharmacology and Experimental Therapeutics, 1998.

Manufacturability and Synthetic Scalability: PhTX-343 vs. PhTX-433

The primary commercial advantage of PhTX-343 over the natural PhTX-433 lies in its synthetic accessibility. PhTX-433 contains an asymmetrical thermospermine chain (4-3-3), which necessitates complex, multi-step orthogonal protection and deprotection strategies during chemical synthesis, severely limiting yield and increasing procurement costs [1]. By substituting this with a symmetrical spermine chain (3-4-3), PhTX-343 eliminates these asymmetrical protection requirements [1]. Despite this simplification, PhTX-343 retains comparable non-competitive antagonist properties, making it the preferred scalable precursor and reference standard for structure-activity relationship (SAR) studies [1].

| Evidence Dimension | Polyamine chain symmetry and synthetic complexity |

| Target Compound Data | PhTX-343: Symmetrical spermine (3-4-3) chain, enabling single-step polyamine coupling. |

| Comparator Or Baseline | PhTX-433 (Natural): Asymmetrical thermospermine (4-3-3) chain, requiring complex orthogonal protection. |

| Quantified Difference | Eliminates asymmetrical protection steps while retaining robust baseline pharmacological potency. |

| Conditions | Commercial chemical synthesis and scale-up. |

Buyers can procure PhTX-343 at significantly higher purity and lower cost than PhTX-433, ensuring reliable supply for high-throughput screening.

Neuronal vs. Muscle-Type nAChR Selectivity: PhTX-343 vs. PhTX-12

When isolating specific nicotinic acetylcholine receptor (nAChR) subtypes, PhTX-343 demonstrates exceptional selectivity for neuronal over muscle-type receptors, a trait lost in other synthetic analogs [1]. In Xenopus oocyte two-electrode voltage-clamp assays, PhTX-343 inhibited ganglionic α3β4 nAChRs with an IC50 of 12 nM, while the muscle-type α1β1γδ receptor was nearly 1000-fold less sensitive (IC50 = 12 µM)[1]. In stark contrast, the highly modified analog PhTX-12 is highly potent at the muscle-type α1β1γδ receptor (IC50 = 100 nM) [1].

| Evidence Dimension | Inhibition of α1β1γδ (muscle-type) nAChR (IC50 at -80 mV) |

| Target Compound Data | PhTX-343: 12 µM (highly selective against muscle-type) |

| Comparator Or Baseline | PhTX-12: 100 nM (potent inhibitor of muscle-type) |

| Quantified Difference | PhTX-343 is 120-fold less active at muscle-type receptors than PhTX-12, yielding a ~1000-fold selectivity window for α3β4 over α1β1γδ. |

| Conditions | Xenopus oocytes expressing cloned nAChRs, two-electrode voltage clamp at -80 mV. |

Procuring PhTX-343 is critical for neuropharmacology assays where off-target inhibition of muscle-type nAChRs would confound neuronal receptor data.

Assay Workflow Fit: Voltage-Dependent Open-Channel Blockade

The structural differences between PhTX-343 and its dideaza analog PhTX-12 dictate fundamentally different mechanisms of action, which directly impacts patch-clamp assay design [1]. PhTX-343 retains the secondary amine functionalities of the natural toxin, allowing it to act predominantly as a strongly voltage-dependent open-channel blocker that penetrates deep into the receptor pore [1]. Conversely, replacing these amines with methylene groups in PhTX-12 shifts the mechanism to a weak voltage-dependent or voltage-independent closed-state block[1].

| Evidence Dimension | Voltage dependence of receptor inhibition |

| Target Compound Data | PhTX-343: Strong voltage-dependent inhibition (use-dependent open-channel block). |

| Comparator Or Baseline | PhTX-12: Weak voltage dependence (voltage-independent closed-state block). |

| Quantified Difference | PhTX-343 requires receptor activation and specific holding potentials for maximal efficacy, unlike the voltage-independent PhTX-12. |

| Conditions | Whole-cell patch-clamp and two-electrode voltage-clamp recordings. |

Electrophysiologists must select PhTX-343 when their workflow requires a use-dependent, open-channel blocker to study receptor activation kinetics.

Excitatory Amino Acid Receptor Differentiation: PhTX-343 vs. Argiotoxin-636

PhTX-343 offers a distinct pharmacological profile for differentiating ionotropic glutamate receptors (iGluRs) compared to spider-derived polyamine toxins like Argiotoxin-636 (ArgTX-636)[1]. In oocytes injected with rat brain RNA, both toxins showed similar potency against kainate-induced currents (IC50 = 0.12 µM for PhTX-343 vs. 0.07 µM for ArgTX-636) [1]. However, for NMDA-induced currents, PhTX-343 exhibited an IC50 of 2.5 µM, whereas ArgTX-636 was significantly more potent at 0.04 µM[1]. This divergence makes PhTX-343 a valuable procurement choice for assays requiring a wider separation in potency between NMDA and Kainate receptor antagonism.

| Evidence Dimension | IC50 for NMDA-induced vs. Kainate-induced currents |

| Target Compound Data | PhTX-343: 2.5 µM (NMDA) vs. 0.12 µM (Kainate) |

| Comparator Or Baseline | ArgTX-636: 0.04 µM (NMDA) vs. 0.07 µM (Kainate) |

| Quantified Difference | PhTX-343 shows a ~20-fold lower potency for NMDA receptors compared to Kainate receptors, whereas ArgTX-636 is roughly equipotent for both. |

| Conditions | Xenopus oocytes injected with rat brain RNA, dose-inhibition curves. |

Researchers screening for Kainate-specific responses can utilize PhTX-343 to achieve a wider selectivity window against NMDA receptors than is possible with Argiotoxin-636.

Standardized Electrophysiological Assays for Neuronal nAChRs

Due to its >900-fold selectivity for α3β4 over muscle-type α1β1γδ receptors, PhTX-343 is a highly effective reference standard for patch-clamp and two-electrode voltage-clamp studies targeting ganglionic neuronal pathways without muscle-type interference [1].

Commercial Synthesis of Polyamine Toxin Libraries

The symmetrical spermine chain of PhTX-343 makes it the ideal structural template and precursor for synthesizing novel, highly potent nAChR and iGluR antagonists, avoiding the costly orthogonal protection steps required for the natural PhTX-433 [2].

Use-Dependent Open-Channel Blocker Workflows

Because it maintains strong voltage-dependent, use-dependent inhibition, PhTX-343 is perfectly suited for kinetic studies requiring the target ion channel to be in the open state, a requirement that voltage-independent analogs like PhTX-12 cannot fulfill [3].

Differential iGluR Subtype Screening

The distinct IC50 divergence between Kainate and NMDA receptor antagonism allows PhTX-343 to be utilized in multiplexed screening assays to differentiate ionotropic glutamate receptor responses, serving as a counter-screen against spider toxins like Argiotoxin-636 [4].

References

- [1] Mellor, I. R., et al. "Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition." Scientific Reports, 2016.

- [2] Huang, D., et al. "Synthesis and Pharmacological Activity of Philanthotoxin-343 Analogs: Antagonists of Ionotropic Glutamate Receptors." Tetrahedron, 1997.

- [3] Kachel, H. S., et al. "The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria." MDPI, 2021.

- [4] Brierley, M. J., et al. "Selective antagonism of native and cloned kainate and NMDA receptors by polyamine-containing toxins." Journal of Pharmacology and Experimental Therapeutics, 1998.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types